molecular formula C40H42N6O7 B12588599 D-Phenylalanyl-D-phenylalanyl-D-tryptophylglycyl-D-tyrosine CAS No. 644997-32-0

D-Phenylalanyl-D-phenylalanyl-D-tryptophylglycyl-D-tyrosine

Katalognummer: B12588599
CAS-Nummer: 644997-32-0
Molekulargewicht: 718.8 g/mol
InChI-Schlüssel: KXSZAVKUIVAWCV-HYGOWAQNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

D-Phenylalanyl-D-phenylalanyl-D-tryptophylglycyl-D-tyrosine is a synthetic peptide composed of five amino acids: D-phenylalanine, D-phenylalanine, D-tryptophan, glycine, and D-tyrosine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of D-Phenylalanyl-D-phenylalanyl-D-tryptophylglycyl-D-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, D-tyrosine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, glycine, is coupled to the deprotected amine group using coupling reagents such as HBTU or DIC.

    Repetition: Steps 2 and 3 are repeated for D-tryptophan, D-phenylalanine, and D-phenylalanine.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like TFA (trifluoroacetic acid).

Industrial Production Methods

For large-scale production, automated peptide synthesizers are employed to streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, purification methods such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

D-Phenylalanyl-D-phenylalanyl-D-tryptophylglycyl-D-tyrosine can undergo various chemical reactions, including:

    Oxidation: The tryptophan and tyrosine residues can be oxidized under specific conditions, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Various reagents, such as acyl chlorides or alkyl halides, can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives of tryptophan and tyrosine.

    Reduction: Reduced forms of disulfide bonds, leading to linear peptides.

    Substitution: Modified peptides with altered functional groups.

Wissenschaftliche Forschungsanwendungen

D-Phenylalanyl-D-phenylalanyl-D-tryptophylglycyl-D-tyrosine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.

    Medicine: Explored for its therapeutic potential in targeting specific receptors or enzymes.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Wirkmechanismus

The mechanism of action of D-Phenylalanyl-D-phenylalanyl-D-tryptophylglycyl-D-tyrosine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • D-Phenylalanyl-D-phenylalanyl-D-tryptophylglycyl-D-phenylalanine
  • D-Alanyl-D-phenylalanyl-D-tyrosyl-D-tyrosyl-D-phenylalanine

Uniqueness

D-Phenylalanyl-D-phenylalanyl-D-tryptophylglycyl-D-tyrosine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Compared to similar compounds, it may exhibit different binding affinities, stability, and biological activities, making it valuable for targeted research and applications.

Eigenschaften

CAS-Nummer

644997-32-0

Molekularformel

C40H42N6O7

Molekulargewicht

718.8 g/mol

IUPAC-Name

(2R)-2-[[2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C40H42N6O7/c41-31(19-25-9-3-1-4-10-25)37(49)45-33(20-26-11-5-2-6-12-26)39(51)46-34(22-28-23-42-32-14-8-7-13-30(28)32)38(50)43-24-36(48)44-35(40(52)53)21-27-15-17-29(47)18-16-27/h1-18,23,31,33-35,42,47H,19-22,24,41H2,(H,43,50)(H,44,48)(H,45,49)(H,46,51)(H,52,53)/t31-,33-,34-,35-/m1/s1

InChI-Schlüssel

KXSZAVKUIVAWCV-HYGOWAQNSA-N

Isomerische SMILES

C1=CC=C(C=C1)C[C@H](C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N[C@H](CC5=CC=C(C=C5)O)C(=O)O)N

Kanonische SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CC5=CC=C(C=C5)O)C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.